molecular formula C19H30BNO3 B1387040 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine CAS No. 934586-49-9

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

Cat. No. B1387040
CAS RN: 934586-49-9
M. Wt: 331.3 g/mol
InChI Key: JKCDXXAFGMZLQJ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common feature in many pharmaceuticals and natural products. It also contains a tetramethyl-1,3,2-dioxaborolane group . This group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : This compound has been used as an intermediate in the synthesis of various biologically active compounds, such as crizotinib. It is synthesized through multi-step processes using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and confirmed through spectroscopy and NMR analysis (Kong et al., 2016).

  • Crystal Structure and Vibrational Properties Studies : This compound and its derivatives have been synthesized and characterized for their crystal structure using X-ray diffraction and vibrational properties through spectroscopy and density functional theory (DFT) calculations. This helps in understanding the molecular structure and behavior of the compounds (Wu et al., 2021).

  • Molecular Structure Analysis through DFT : Analysis of molecular structures of derivatives of this compound using DFT and conformational analysis provides insights into the molecular geometry and electronic properties, important for understanding its chemical behavior (Huang et al., 2021).

Applications in Developing Antidepressant Analogues

  • Development of Antidepressant Analogs : Piperidine derivatives, including those related to the compound , have been explored for their potential antidepressant activity. They have been evaluated for effects on behavior and specific activities related to antidepressants (Kumar et al., 2004).

Exploring Serine Protease Inhibition

  • Inhibitory Activity Against Serine Proteases : Derivatives of this compound have been studied for their inhibitory activity against serine proteases, a class of enzymes important in various physiological processes. This includes analysis in both solid state and solution, contributing to a better understanding of their potential therapeutic applications (Spencer et al., 2002).

Research in Novel Radioligand Development

  • Potential Radiolabeled Probes for Receptor Studies : Piperidine derivatives, including those related to this compound, have been synthesized and evaluated as potential δ receptor ligands. Their binding affinity and selectivity were determined using in vitro assays, indicating their potential as probes for receptor studies (Waterhouse et al., 1997).

properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-14-21-12-6-5-7-13-21/h8-11H,5-7,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCDXXAFGMZLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657201
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934586-49-9
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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